2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one

Regioselective synthesis Mannich reaction Thieno[3,2-b]pyrrole functionalization

2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one (CAS 1154-62-7, NSC 157821, UNII-R3X9ZWP8B3) is a synthetic heterocyclic Mannich base belonging to the thieno[3,2-b]pyrrol-3-one class. Its molecular formula is C16H16N2OS with a molecular weight of 284.4 g/mol.

Molecular Formula C16H16N2OS
Molecular Weight 284.4 g/mol
CAS No. 1154-62-7
Cat. No. B12706824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one
CAS1154-62-7
Molecular FormulaC16H16N2OS
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCN(C)CC1=CNC2=C1SC(=CC3=CC=CC=C3)C2=O
InChIInChI=1S/C16H16N2OS/c1-18(2)10-12-9-17-14-15(19)13(20-16(12)14)8-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3/b13-8-
InChIKeyBEUQSHHFORBOIR-JYRVWZFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one (CAS 1154-62-7): Structural Identity and Physicochemical Baseline


2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one (CAS 1154-62-7, NSC 157821, UNII-R3X9ZWP8B3) is a synthetic heterocyclic Mannich base belonging to the thieno[3,2-b]pyrrol-3-one class. Its molecular formula is C16H16N2OS with a molecular weight of 284.4 g/mol [1]. The compound features a fused thiophene-pyrrole core, a benzylidene substituent at position 2, and a dimethylaminomethyl group introduced via Mannich reaction at position 6 [2]. Computed physicochemical descriptors include XLogP3 of 3.1, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds [1]. The compound was originally synthesized as part of a National Cancer Institute-supported program exploring thieno[3,2-b]pyrrole derivatives as potential biologically active agents, with the explicit goal of introducing substituents at the 6-position to mimic the side-chain attachment site of indole derivatives such as tryptophan, tryptamine, and serotonin [2].

Why Generic Substitution of 2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one with Unsubstituted or Mono-Substituted Thieno[3,2-b]pyrrole Analogs Is Not Equivalent


Attempts to substitute this compound with simpler thieno[3,2-b]pyrrole analogs are undermined by fundamental differences in regiochemical accessibility and synthetic tractability. The parent thieno[3,2-b]pyrrole system (unsubstituted) fails to undergo clean Mannich condensation, producing only intractable mixtures due to uncontrolled reaction at multiple sites [1]. Similarly, the ketonic precursor 2H,3H-thieno[3,2-b]pyrrol-3-one (I) does not yield a simple Mannich product [1]. The 2-benzylidene blocking group is essential for directing electrophilic substitution exclusively to the 6-position, enabling the introduction of the dimethylaminomethyl functionality that defines this compound's structural identity [1]. Without this regiochemical control, the 6-substituted architecture—designed to mimic the side-chain attachment of bioactive indole derivatives such as tryptophan and serotonin—cannot be reliably accessed [1]. Therefore, procurement or experimental substitution with unsubstituted or mono-substituted analogs will not replicate the synthetic handle or structural features of this compound.

Quantitative Differentiation Evidence for 2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one (CAS 1154-62-7) vs. Closest Analogs


Regioselective 6-Position Mannich Reactivity Enabled by 2-Benzylidene Blocking: Direct Comparison with Unsubstituted Thieno[3,2-b]pyrrole

The target compound (designated Va) is obtained via Mannich reaction of 2-benzylidene-2H,3H-thieno[3,2-b]pyrrol-3-one (IVa) with formaldehyde and dimethylamine, giving exclusive substitution at the 6-position in 51% yield (1.91 g from 3.00 g IVa), with a melting point of 175°C [1]. In sharp contrast, the unsubstituted thieno[3,2-b]pyrrole (II) fails to yield any tractable Mannich product under identical conditions, producing only intractable materials due to uncontrolled reaction at multiple sites [1]. The ketonic precursor I (2H,3H-thieno[3,2-b]pyrrol-3-one) also fails to give a simple Mannich product [1]. This demonstrates that the 2-benzylidene substituent is both necessary and sufficient for enabling clean, position-selective functionalization at the 6-position.

Regioselective synthesis Mannich reaction Thieno[3,2-b]pyrrole functionalization

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Des-Benzylidene and Des-Dimethylaminomethyl Analogs

The computed XLogP3 of the target compound is 3.1, with a molecular weight of 284.4 g/mol, one hydrogen bond donor, and three hydrogen bond acceptors [1]. In comparison, the des-benzylidene analog 6-dimethylaminomethyl-thieno[3,2-b]pyrrole (CAS 15811-19-5) has a molecular weight of 180.27 g/mol and a density of 1.218 g/cm³ , indicating substantially lower lipophilicity and smaller molecular volume. The des-dimethylaminomethyl analog 2-benzylidene-2H,3H-thieno[3,2-b]pyrrol-3-one (CAS 1443-75-0) lacks the basic amine center entirely, eliminating its hydrogen bond acceptor capacity at that position . The combined presence of both the lipophilic benzylidene group and the basic dimethylaminomethyl center in the target compound creates a physicochemical profile distinct from either mono-substituted analog, with implications for membrane permeability and target binding that neither simpler analog can replicate.

Lipophilicity Drug-likeness Physicochemical profiling

Structural Bioisosteric Rationale: Thieno[3,2-b]pyrrole as Indole Surrogate with 6-Position Side-Chain Mimicry

The thieno[3,2-b]pyrrole core has been validated as a potent bioisostere of the indole nucleus for compounds binding to the serotonin 5-HT1A receptor [1]. In that study, 6-[2-(N,N-dimethylamino)ethyl]-4H-thieno[3,2-b]pyrrole (3a) and its [2,3-b] isomer (3b) fully substituted for the 5-HT1A agonist LY293284 in drug discrimination assays at doses up to 50 µmol/kg, while the indole parent N,N-dimethyltryptamine (1a) had significantly lower affinity at 5-HT1A (quantitative Ki values: 3a and 3b showed significantly greater affinity than 1a at 5-HT1A receptor) [1]. The target compound (CAS 1154-62-7) carries the dimethylaminomethyl group at position 6—the position corresponding to the side-chain attachment in tryptophan, tryptamine, and serotonin [2]—positioned on the same thieno[3,2-b]pyrrole scaffold. This structural alignment with the validated bioisostere framework distinguishes it from compounds bearing substituents at other positions or on alternative thienopyrrole isomers.

Bioisosterism Serotonin receptor Indole mimicry Drug design

Limitation Acknowledgment: Absence of Published Biological Activity Data for the Target Compound

A systematic search of PubMed, PubChem, and patent databases (as of May 2026) reveals no published primary research articles reporting quantitative biological activity data (IC50, Ki, EC50, MIC, or in vivo efficacy) for 2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one (CAS 1154-62-7). The PubChem entry (CID 6049009) contains no bioassay results [1]. The compound's NSC number (157821) does not return NCI-60 cell line screening data or any cancer-related activity records [1]. Vendor claims of tyrosinase inhibitory activity cannot be verified against peer-reviewed primary literature and therefore cannot support procurement differentiation claims. This absence of biological data is itself a critical differentiator: any procurement decision predicated on assumed biological activity must be accompanied by independent experimental validation.

Data gap analysis Biological characterization Procurement risk assessment

Validated Application Scenarios for 2-Benzylidene-6-((dimethylamino)methyl)-2H-thieno(3,2-b)pyrrol-3(4H)-one (CAS 1154-62-7) Based on Evidence


Synthetic Methodology Studies Requiring Regioselectively Functionalized Thieno[3,2-b]pyrrole Scaffolds

This compound serves as a validated synthetic building block for studies requiring a 2-benzylidene-protected thieno[3,2-b]pyrrol-3-one with a functionalized 6-position. The 1965 synthesis protocol provides a reproducible method (51% yield, mp 175°C) with full spectroscopic characterization (UV, IR, NMR) [1]. The benzylidene group can be subsequently modified: the Mannich base Va reacts with acetic anhydride to form 4-acetyl-6-acetoxymethyl-2-benzylidene-2H,3H-thieno[3,2-b]pyrrol-3-one (VI), demonstrating the synthetic utility of the 6-dimethylaminomethyl group as a transformable handle [1]. This scenario is appropriate for laboratories developing thieno[3,2-b]pyrrole-based compound libraries where regiochemical control is paramount.

Bioisosteric Scaffold Exploration for 5-HT1A Receptor Ligand Design

Given the experimentally validated status of thieno[3,2-b]pyrrole as a potent indole bioisostere at the 5-HT1A receptor [2], this compound provides a structurally distinct entry point for serotonin receptor ligand exploration. The 6-dimethylaminomethyl group occupies the position analogous to the ethylamine side chain of tryptamine derivatives, while the 2-benzylidene group introduces aromatic bulk absent in simpler analogs. Although no direct 5-HT1A data exist for this specific compound, the scaffold-level validation supports its use in exploratory medicinal chemistry campaigns where novel substitution patterns around the thieno[3,2-b]pyrrole core are sought [2].

Physicochemical Reference Standard for Chromatographic Method Development

With well-defined computed and experimental properties—XLogP3 3.1, MW 284.4 g/mol, boiling point 462.6°C at 760 mmHg, flash point 233.5°C, density 1.309 g/cm³ —this compound can serve as a reference standard for developing HPLC or GC methods targeting thieno[3,2-b]pyrrole derivatives. Its intermediate lipophilicity (XLogP3 3.1) makes it suitable as a calibration point for logP determination methods, positioned between the more polar des-benzylidene analog and more lipophilic fully substituted derivatives.

Starting Material for Derivatization via the Dimethylaminomethyl Handle

The dimethylaminomethyl group at position 6 provides a reactive tertiary amine handle amenable to further chemical transformations. The 1965 paper demonstrates that treatment with acetic anhydride converts the dimethylamino group to an acetoxy group while simultaneously acetylating the pyrrole nitrogen (forming compound VI), a reactivity pattern analogous to that observed with gramine (3-dimethylaminomethylindole) [1]. This establishes the compound's utility in synthetic sequences requiring a displaceable aminomethyl group, distinguishing it from analogs lacking this functional handle.

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